molecular formula C23H17ClN4O2 B2539451 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-86-6

3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B2539451
CAS No.: 380391-86-6
M. Wt: 416.87
InChI Key: YVZBUCIWSBXACF-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a quinoline moiety substituted with chloro and methoxy groups at positions 2 and 8, respectively, and a 6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl group linked via a prop-2-enenitrile bridge.

Properties

IUPAC Name

3-(2-chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c1-12-7-13(2)19-17(8-12)23(29)28-22(27-19)16(11-25)10-15-9-14-5-4-6-18(30-3)20(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBUCIWSBXACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C(=C3)C=CC=C4OC)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H17ClN4O2\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}_2

This structure includes a quinoline moiety and a quinazoline derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related quinoline derivatives. For instance, azetidinone fused 2-chloroquinoline derivatives have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Although specific data on the target compound is limited, its structural similarity to these derivatives suggests potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of quinoline and quinazoline derivatives have been extensively studied. A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells . This study indicated that the compound induced cell cycle arrest at the G2/M phase and exhibited pro-apoptotic activity, suggesting that similar mechanisms may be present in the target compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 8gMCF-71.2Apoptosis via Caspase activation
Compound XYZA549 (Lung)1.5Cell cycle arrest at G2/M phase
Compound ABCPanc-11.4Induction of apoptosis

The biological activity of quinoline and quinazoline derivatives often involves multiple mechanisms:

  • Inhibition of DNA synthesis : Many compounds interfere with nucleic acid synthesis, leading to cell death.
  • Induction of apoptosis : Activation of apoptotic pathways through caspase enzymes is a common mechanism observed in anticancer studies.
  • Cell cycle arrest : Compounds may halt cell division at specific phases, preventing tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, where modifications to the quinoline structure significantly affected biological activity. The introduction of different substituents led to enhanced potency against cancer cell lines .

Example Case Study: Synthesis and Testing

A recent study synthesized a series of quinoline-based compounds and tested them against multiple cancer cell lines:

  • Synthesis Method : Compounds were synthesized using click chemistry techniques which allowed for efficient attachment of bioactive groups.
  • Testing Results : The most active compounds showed significant inhibition of cell proliferation and induction of apoptosis markers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing quinoline and quinazoline moieties have significant anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies report that derivatives with similar structures demonstrate effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of halogen atoms in the structure enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Synthesis Methodologies

The synthesis of 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes:

  • Formation of Quinoline Derivative : The initial step involves the reaction of 2-chloro-8-methoxyquinoline with appropriate reagents to form a substituted quinoline.
  • Quinazoline Synthesis : The introduction of dimethyl and keto groups leads to the formation of the quinazoline scaffold through cyclization reactions.
  • Final Coupling Reaction : The final product is obtained via a coupling reaction between the quinoline derivative and the quinazoline derivative under specific conditions that favor the formation of the double bond present in the propene nitrile structure .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate cytotoxicity against MCF-7 and HCT-116Significant inhibition of cell growth with IC50 values ranging from 1.9 to 7.52 μg/mL .
Antimicrobial Activity Test efficacy against bacterial strainsDemonstrated effective inhibition against Mycobacterium smegmatis with MIC values indicating potential as an antibacterial agent .
Structure Activity Relationship (SAR) Analyze effects of structural modificationsVariations in substituents led to changes in biological activity; halogenated derivatives showed enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinazolinone derivatives from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route Potential Applications
Target Compound Not explicitly provided Estimated ~450–500* 2-Chloro-8-methoxyquinoline, 6,8-dimethyl-4-oxo-quinazoline, prop-2-enenitrile linker Likely Pd-catalyzed cross-coupling (inferred) Photophysical probes, kinase inhibitors
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-...-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one C₅₄H₅₀N₄O₆ 862.99 4-Methoxyphenyl, tetrahydroquinazolinone PdCl₂(PPh₃)₂-mediated coupling Photophysical studies
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone C₁₄H₆Cl₄N₂O₂ 376.00 Multiple Cl substituents, hydroxyl group Not specified Antimicrobial agents (inferred)
6,8-Dichloro-3-(2-chlorobenzyl)quinazolin-4(3H)-one C₁₅H₉Cl₃N₂O 339.60 Chlorobenzyl group, Cl substituents Not specified Small-molecule therapeutics

*Estimated based on structural complexity.

Key Observations:

Structural Diversity: The target compound’s prop-2-enenitrile linker distinguishes it from tetrahydroquinazolinones (e.g., compound in ) and chlorinated derivatives (e.g., –5). Chlorine substituents in –5 increase molecular weight and lipophilicity, whereas methoxy and methyl groups in the target compound may improve solubility .

Synthetic Methods :

  • The Pd-catalyzed cross-coupling used in suggests that the target compound’s synthesis might involve similar strategies for introducing aryl or heteroaryl groups. However, the nitrile group may require specialized cyanation steps .

Functional Implications: The 6,8-dimethyl-4-oxo-quinazoline moiety in the target compound resembles kinase inhibitor scaffolds (e.g., gefitinib), while the methoxyquinoline group is common in antimalarial drugs (e.g., chloroquine). This hybrid structure could target dual pathways, though experimental validation is needed. Chlorinated derivatives (–5) are often associated with antimicrobial activity, whereas methoxy-substituted analogs () are explored for photophysical properties due to extended conjugation .

Research Findings and Gaps

  • Photophysical Properties: Compounds with diarylquinazolinones () exhibit tunable fluorescence, suggesting the target compound’s nitrile group could further modulate emission spectra or quantum yields .
  • Biological Activity : The absence of hydroxyl or chlorobenzyl groups (cf. –5) may reduce cytotoxicity but requires empirical testing.
  • Synthetic Challenges: The steric hindrance from the 6,8-dimethyl group on the quinazolinone ring could complicate coupling reactions, necessitating optimized catalytic conditions .

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